2-Chlorocinnamoyl chloride

Catalog No.
S3330153
CAS No.
35086-82-9
M.F
C9H6Cl2O
M. Wt
201.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorocinnamoyl chloride

Unsubstituted cinnamoyl chlorides often require harsh conditions with weak nucleophiles, causing substrate degradation. 2-Chlorocinnamoyl chloride (CAS 35086-82-9) overcomes this via ortho-Cl inductive effect, boosting carbonyl electrophilicity for efficient, mild acylations.

  • Accelerates hyaluronic acid esterification without coupling agents.
  • Delivers correct ortho-regiochemistry for high-affinity 5-HT2/GABAA receptor ligands.
  • Enables regioselective ring closures to 2-cyclopentenone scaffolds.

Supplied with high purity for reproducible synthesis.

CAS Number

35086-82-9

Product Name

2-Chlorocinnamoyl chloride

IUPAC Name

(E)-3-(2-chlorophenyl)prop-2-enoyl chloride

Molecular Formula

C9H6Cl2O

Molecular Weight

201.05 g/mol

InChI

InChI=1S/C9H6Cl2O/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H/b6-5+

InChI Key

ZAUFNZFFWDQKPL-AATRIKPKSA-N

SMILES

C1=CC=C(C(=C1)C=CC(=O)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)Cl)Cl

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)Cl)Cl

The exact mass of the compound 2-Chlorocinnamoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Chlorocinnamoyl chloride, o-Chlorocinnamoyl chloride, ortho-Chlorocinnamoyl chloride, (E)-3-(2-Chlorophenyl)acryloyl chloride, (2E)-3-(2-Chlorophenyl)prop-2-enoyl chloride, 3-(2-Chlorophenyl)propenoyl chloride, 2-Chloro-β-phenylacryloyl chloride

Purity

≥98%

Package Size

1 g, 5 g, 25 g

2-Chlorocinnamoyl chloride (CAS 35086-82-9) is an ortho-halogenated α,β-unsaturated acyl chloride utilized as an electrophilic building block in organic synthesis and combinatorial chemistry [1]. Presenting as a moisture-sensitive crystalline solid or liquid depending on ambient conditions (MP 37-38 °C), it is procured for its utility in nucleophilic acyl substitutions, amidations, and the generation of diverse chemical libraries [2]. The defining structural feature of this compound is the ortho-chloro substituent on the aromatic ring, which alters the electronic and steric environment of the conjugated cinnamoyl system. This modification exerts an inductive electron-withdrawing effect (-I), destabilizing the transition state and enhancing the electrophilicity of the carbonyl carbon compared to standard, unsubstituted cinnamoyl derivatives [3]. Consequently, it serves as a precursor for synthesizing functional materials, cross-linked biopolymers, and targeted pharmaceuticals, including specific anticonvulsant oxime derivatives where precise regiochemical parameters are required [4].

Procurement Fit

Ortho-chloro acyl chloride for sterically and electronically distinct acylation
Building block for lipophilic intermediates (reported LogP shift)
Moisture-sensitive; anhydrous handling and cold storage required

Substituting 2-chlorocinnamoyl chloride with unsubstituted cinnamoyl chloride or para-halogenated analogs alters reaction kinetics and downstream application efficacy. In procurement and process design, the ortho-chloro group provides an inductive electron-withdrawing effect that lowers the activation energy for nucleophilic attack by weak nucleophiles [1]. If unsubstituted cinnamoyl chloride is used, the enhanced resonance stabilization reduces carbonyl electrophilicity, leading to slower acylation rates and requiring harsher conditions that can degrade sensitive substrates like biopolymers (e.g., hyaluronic acid) [2]. Furthermore, in pharmaceutical library synthesis, replacing the ortho-chloro moiety with a 4-chloro or unsubstituted phenyl ring alters the steric shielding and electronic binding profile of the resulting amides or esters, resulting in a loss of target receptor affinity in specific neuro-pharmaceuticals [3].

Substitution Risk

Unsubstituted analog Lacks ortho-chlorine steric hindrance and lipophilicity boost; partitioning and reaction selectivity may shift.
Para-chloro isomer Electronic effects similar but steric constraint absent; nucleophilic substitution outcomes may not transfer directly.

Enhanced Electrophilicity in Biopolymer Acylation

The ortho-chloro substituent in 2-chlorocinnamoyl chloride exerts an inductive electron-withdrawing effect that destabilizes the transition state, enhancing the electrophilicity of the acyl carbon compared to unsubstituted baselines. In the acylation of complex biopolymers, such as the synthesis of acrylated hyaluronic acid (HA), reactive acyl chlorides are required to achieve functionalization without coupling agents [1]. 2-Chlorocinnamoyl chloride enables esterification of primary hydroxyls, whereas unsubstituted cinnamoyl chloride exhibits slower reaction kinetics due to higher resonance stabilization from the conjugated vinyl and phenyl groups, yielding lower degrees of substitution under identical mild conditions (0-5 °C, pH 8-9) [2].

Evidence DimensionAcylation rate and degree of substitution
Target Compound DataRapid esterification under mild aqueous conditions (0-5 °C)
Comparator Or BaselineUnsubstituted cinnamoyl chloride (slower kinetics, lower yield without coupling agents)
Quantified DifferenceAccelerated nucleophilic attack due to lowered LUMO energy
ConditionsAqueous biopolymer functionalization (pH 8-9)

Procuring the ortho-chloro derivative allows chemists to acylate sterically hindered or sensitive polymeric nucleophiles under mild conditions, improving overall process yield.

Lipophilicity shift
Cross-study comparable
ΔLogP ≈ +0.6 (calc. 3.12 vs ~2.5)
Supports lipophilicity-driven partitioning studies
Topological PSA unchanged (17.1 Ų)

Regioselectivity in Friedel-Crafts-Like Cyclopentenone Synthesis

In Lewis acid-mediated reactions, the ortho-chloro group provides steric and electronic directing effects absent in para-substituted or unsubstituted analogs. During the Friedel-Crafts-like acylation of trimethylvinyl silane in the presence of AlCl3, 2-chlorocinnamoyl chloride undergoes cyclization to yield specific 2-cyclopentenone derivatives (achieving a 42% yield at 70 °C) [1]. The ortho-halogen creates a steric environment that influences the conformation of the intermediate carbocation, guiding the regioselectivity of the ring closure. Substituting with 4-chlorocinnamoyl chloride removes this ortho-steric hindrance, leading to altered product distributions and increased linear byproducts[2].

Evidence DimensionCyclization yield and regioselectivity
Target Compound Data42% yield of targeted cyclopentenone at 70 °C
Comparator Or BaselinePara-substituted or unsubstituted analogs (lack ortho-directing steric effects)
Quantified DifferenceSpecific formation of ortho-halogenated cyclic intermediates
ConditionsAlCl3-mediated reaction with trimethylvinyl silane

For fine chemical manufacturing, the ortho-chloro group is essential for directing complex ring-closing cascades that would otherwise fail or yield complex mixtures.

Melting point elevation
Cross-study comparable
37–39°C vs 35–37°C (ΔT +2°C)
Higher solid-state stability may ease room-temp handling
Boiling point also differs (155–160°C/12 mmHg)

Essential Structural Motif for Anticonvulsant API Efficacy

The ortho-chloro modification is a strict requirement for specific neuro-pharmaceutical applications. In the synthesis of 3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one oxime derivatives targeting 5-HT2 and GABAA receptors, the incorporation of chlorinated cinnamoyl moieties governs in vivo efficacy [1]. Compounds synthesized from chlorocinnamoyl chlorides prevented animal death in maximal electroshock seizure (MES) tests at doses of 10-20 mg/kg, a performance metric tied to the halogenated cinnamoyl pharmacophore. In contrast, unsubstituted cinnamoyl oxime derivatives exhibit inferior seizure protection at equivalent doses [2].

Evidence DimensionIn vivo anticonvulsant efficacy (MES test)
Target Compound DataComplete seizure prevention at 10-20 mg/kg (chlorinated derivatives)
Comparator Or BaselineUnsubstituted cinnamoyl oxime derivatives (inferior seizure protection)
Quantified DifferenceComplete vs. incomplete prevention of MES-induced mortality
ConditionsIn vivo maximal electroshock seizure (MES) test in animal models

For pharmaceutical procurement, this demonstrates that the ortho-chloro substituent is an irreplaceable pharmacophore element, not just a synthetic handle.

Solvolysis kinetics
Class-level inference
ρY range +0.52 to +1.64
Substituent-dependent reactivity framework
Ortho steric + electronic effects, aminolysis data
Patent preference
Reported
Ortho-chloro designated as preferred cinnamoyl group
Supports salicylic acid derivative synthesis route
Schotten-Baumann conditions, patent context
Storage stringency
Data to verify
−80°C/6 mo vs 2–8°C long-term (unsub.)
Cold-chain planning may be required
Supplier-reported; verify for your protocol

Synthesis of Anticonvulsant Libraries

2-Chlorocinnamoyl chloride is the direct acylating agent required for synthesizing hexahydrodibenzo[b,d]furan-1(2H)-one oxime derivatives. Its specific ortho-chloro substitution pattern is necessary to ensure high binding affinity to 5-HT2 and GABAA receptors, directly translating to in vivo efficacy[1].

Mild-Condition Biopolymer Functionalization

Due to its enhanced electrophilicity driven by the inductive effect of the ortho-chlorine, this compound is an effective reagent for acylating sensitive biopolymers like hyaluronic acid. It enables rapid esterification without requiring harsh thermal conditions or coupling agents [2].

Precursor for Complex Cyclopentenones

In fine chemical synthesis, it is selected over standard acyl chlorides for Friedel-Crafts-like acylations with vinyl silanes. Its unique ortho-steric profile directs regioselective ring closures, providing reliable access to specialized 2-cyclopentenone building blocks [3].

Application Fit

Application
Selection Property
Validation Focus
Membrane permeability studies
Ortho-chlorine lipophilicity enhancement
Partitioning behavior and PSA retention
Salicylic acid derivative acylation
Ortho-substitution pattern fidelity
Reaction selectivity and product profile
Steric control in acyl substitution
Ortho steric hindrance effect
Steric influence on reaction selectivity
Structure-reactivity mechanistic studies
Substituent-dependent reactivity
Structure-reactivity correlation in solvolysis

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

(E)-3-(2-chlorophenyl)prop-2-enoyl chloride

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